molecular formula C17H19N5O2 B11617912 6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11617912
M. Wt: 325.4 g/mol
InChI Key: XZSKLDQULCRQJV-UHFFFAOYSA-N
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Description

6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazatricyclic ring system, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclic ring system and the introduction of functional groups. Common synthetic routes include:

    Cyclization Reactions: These reactions are used to form the triazatricyclic ring system. Reagents such as sodium azide and alkyl halides are often used under conditions of high temperature and pressure.

    Functional Group Introduction: After the formation of the ring system, various functional groups are introduced through substitution reactions. Reagents such as dimethyl sulfate and propyl bromide are commonly used.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the ring system. Common reagents include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.

    Substitution: Alkyl halides, amines; conditionspolar solvents, elevated temperatures.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted triazatricyclic compounds.

Scientific Research Applications

6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties, such as high stability and reactivity.

Mechanism of Action

The mechanism of action of 6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their biological activity.

    Imidazoles: Another class of heterocyclic compounds with similar chemical properties and applications.

    Triazoles: Compounds with a triazole ring, similar to the triazatricyclic ring in the compound of interest.

Uniqueness

6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific triazatricyclic ring system, which provides high stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C17H19N5O2/c1-4-7-21-14(18)11(16(23)19-3)8-12-15(21)20-13-6-5-10(2)9-22(13)17(12)24/h5-6,8-9,18H,4,7H2,1-3H3,(H,19,23)

InChI Key

XZSKLDQULCRQJV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NC)C(=O)N3C=C(C=CC3=N2)C

Origin of Product

United States

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